molecular formula C8H9NO2 B13964890 1-(2,3-Dihydropyrrolo[2,1-b]oxazol-5-yl)ethanone

1-(2,3-Dihydropyrrolo[2,1-b]oxazol-5-yl)ethanone

Cat. No.: B13964890
M. Wt: 151.16 g/mol
InChI Key: WCVZQWIUSUQIQA-UHFFFAOYSA-N
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Description

ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- is a chemical compound with the molecular formula C8H9NO2 It is characterized by the presence of a dihydropyrrolo[2,1-b]oxazole ring structure, which is a fused bicyclic system containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable pyrrole derivative with an oxazoline derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other dihydropyrrolo[2,1-b]oxazole derivatives, which share the same core structure but differ in their substituents. Examples include:

  • ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-4-YL)-
  • ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-6-YL)-

Uniqueness

ETHANONE, 1-(2,3-DIHYDROPYRROLO[2,1-B]OXAZOL-5-YL)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-(2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-yl)ethanone

InChI

InChI=1S/C8H9NO2/c1-6(10)7-2-3-8-9(7)4-5-11-8/h2-3H,4-5H2,1H3

InChI Key

WCVZQWIUSUQIQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C2N1CCO2

Origin of Product

United States

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